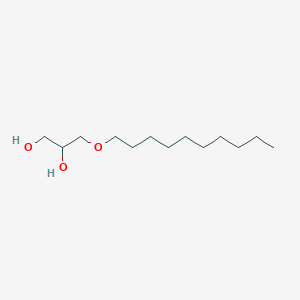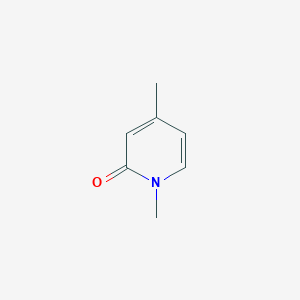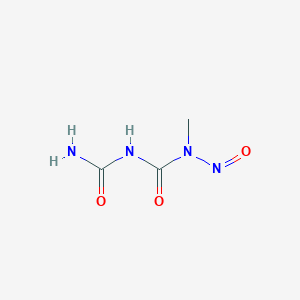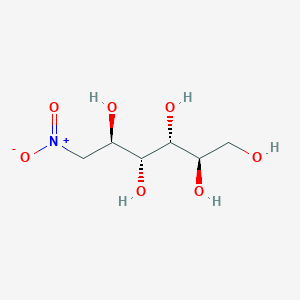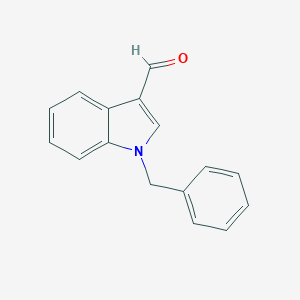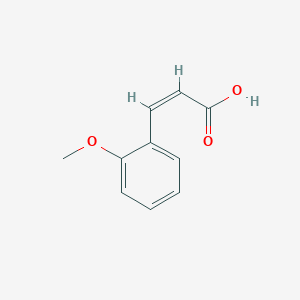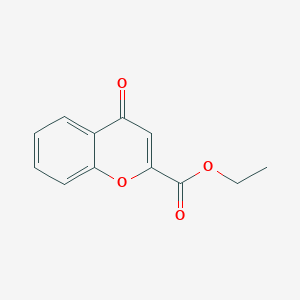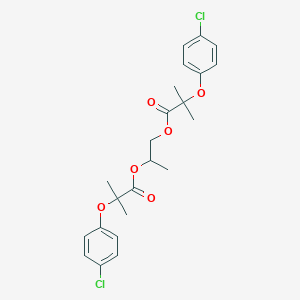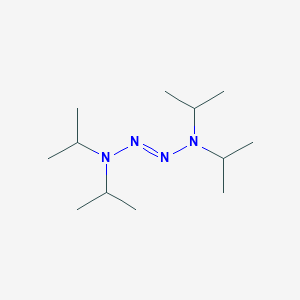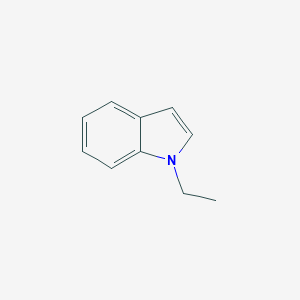
Gdp mannuronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gdp mannuronate is a chemical compound that is commonly used in scientific research. It is a derivative of mannuronic acid and is used in various biochemical and physiological studies.
Mécanisme D'action
Gdp mannuronate acts as a substrate for the enzymes involved in the biosynthesis and degradation of alginate. It is converted to its corresponding oligosaccharide form, which is then incorporated into the alginate polymer. The incorporation of Gdp mannuronate into the alginate polymer affects its physical and chemical properties, leading to changes in the structure and function of the cell wall.
Biochemical and Physiological Effects:
Gdp mannuronate has been shown to affect the growth and development of brown algae. It also affects the physical and chemical properties of the alginate polymer, leading to changes in the structure and function of the cell wall. Additionally, Gdp mannuronate has been shown to have immunomodulatory effects in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Gdp mannuronate in lab experiments has several advantages, including its availability and purity. However, it is important to note that the use of Gdp mannuronate is limited to the study of alginate biosynthesis and degradation and the biosynthesis of Gdp sugars.
Orientations Futures
For the study of Gdp mannuronate include the study of the enzymes involved in alginate biosynthesis and degradation, the biosynthesis of Gdp sugars, and the potential therapeutic applications of its immunomodulatory effects.
Méthodes De Synthèse
The synthesis of Gdp mannuronate involves the conversion of mannuronic acid to its corresponding nucleotide form. This process is carried out by the enzyme, GDP-mannuronate dehydrogenase. The enzyme catalyzes the oxidation of mannuronic acid to form Gdp mannuronate. The reaction requires the presence of NAD+ as a cofactor.
Applications De Recherche Scientifique
Gdp mannuronate is commonly used in scientific research as a substrate for the study of enzymes that are involved in the biosynthesis and degradation of alginate, a polysaccharide found in the cell wall of brown algae. It is also used as a tool for the study of the biosynthesis of Gdp sugars, which are essential for the synthesis of various macromolecules.
Propriétés
Numéro CAS |
10485-25-3 |
|---|---|
Nom du produit |
Gdp mannuronate |
Formule moléculaire |
C16H23N5O17P2 |
Poids moléculaire |
619.3 g/mol |
Nom IUPAC |
(2S,3R,4S,5S)-4-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H23N5O17P2/c17-16-19-11-4(12(26)20-16)18-2-21(11)13-6(23)5(22)3(35-13)1-34-39(30,31)38-40(32,33)37-9-7(24)10(14(27)28)36-15(29)8(9)25/h2-3,5-10,13,15,22-25,29H,1H2,(H,27,28)(H,30,31)(H,32,33)(H3,17,19,20,26)/t3-,5-,6-,7+,8+,9+,10+,13-,15?/m1/s1 |
Clé InChI |
YESDZLSBQGRWKM-KXWLUJSTSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@H]4[C@@H]([C@H](OC([C@H]4O)O)C(=O)O)O)O)O)NC(=NC2=O)N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(OC(C4O)O)C(=O)O)O)O)O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(OC(C4O)O)C(=O)O)O)O)O)NC(=NC2=O)N |
Synonymes |
Gdp mannuronic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



